molecular formula C16H17FN6O3 B2758773 (Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 398997-73-4

(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2758773
CAS No.: 398997-73-4
M. Wt: 360.349
InChI Key: HGLPJBCHFMMMNI-NVMNQCDNSA-N
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Description

(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17FN6O3 and its molecular weight is 360.349. The purity is usually 95%.
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Biological Activity

(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the KRAS G12C mutation. This compound belongs to a class of purine-2,6-diones that have shown promise in various therapeutic applications, especially in oncology.

The primary mechanism of action for this compound involves the inhibition of the KRAS G12C protein, a critical player in many cancers. The KRAS protein functions as a molecular switch in signaling pathways that regulate cell proliferation and survival. Mutations in KRAS, particularly G12C, are associated with several malignancies, including lung and pancreatic cancers. Inhibition of this mutant form can lead to reduced tumor growth and improved patient outcomes.

Inhibition Studies

A study highlighted in a patent document (WO2021252339A1) indicates that compounds similar to this compound effectively inhibit the activity of KRAS G12C. The research demonstrated significant shifts in molecular weight for both mutant and wild-type proteins when co-incubated with these compounds, suggesting strong binding affinity and effective inhibition at the molecular level .

Case Studies

In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines harboring the KRAS G12C mutation. For instance, an experimental compound demonstrated an ID50 value indicative of potent activity against specific cancer cell lines, which correlates with the biological activity observed in this compound .

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

Structural FeatureDescriptionImpact on Activity
4-Fluorobenzylidene Group Enhances binding affinity to KRAS G12CIncreases selectivity and potency
Hydrazinyl Linker Facilitates interaction with target proteinsCritical for inhibitory action
Methoxyethyl Side Chain Improves solubility and bioavailabilityEnhances pharmacokinetic properties

Pharmacological Profile

The pharmacological profile of this compound suggests it may act as an antineoplastic agent. Its ability to selectively target mutant KRAS proteins positions it as a potential candidate for targeted cancer therapies.

Properties

IUPAC Name

8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O3/c1-22-13-12(14(24)20-16(22)25)23(7-8-26-2)15(19-13)21-18-9-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,19,21)(H,20,24,25)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLPJBCHFMMMNI-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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